molecular formula C8H11NO3 B7842851 5-ethoxy-2-(hydroxymethyl)pyridin-4(1H)-one

5-ethoxy-2-(hydroxymethyl)pyridin-4(1H)-one

Cat. No.: B7842851
M. Wt: 169.18 g/mol
InChI Key: DOQJNJBTBXMZSF-UHFFFAOYSA-N
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Description

5-Ethoxy-2-(hydroxymethyl)pyridin-4(1H)-one is an organic compound that belongs to the pyridinone family This compound is characterized by the presence of an ethoxy group at the 5-position, a hydroxymethyl group at the 2-position, and a pyridinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethoxy-2-(hydroxymethyl)pyridin-4(1H)-one typically involves the following steps:

    Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 2-chloromethyl-5-ethoxypyridine.

    Nucleophilic Substitution: The starting material undergoes a nucleophilic substitution reaction with a hydroxide ion source to introduce the hydroxymethyl group at the 2-position.

    Cyclization: The intermediate product is then subjected to cyclization under acidic or basic conditions to form the pyridinone ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the nucleophilic substitution and cyclization reactions.

    Optimized Conditions: Optimizing reaction conditions such as temperature, pressure, and solvent to maximize yield and purity.

    Purification: Employing purification techniques like crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5-Ethoxy-2-(hydroxymethyl)pyridin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The pyridinone ring can be reduced to form a dihydropyridine derivative.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products

    Oxidation: The major product is 5-ethoxy-2-(carboxymethyl)pyridin-4(1H)-one.

    Reduction: The major product is 5-ethoxy-2-(hydroxymethyl)dihydropyridine.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted pyridinone derivatives.

Scientific Research Applications

5-Ethoxy-2-(hydroxymethyl)pyridin-4(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a ligand in coordination chemistry and can form complexes with metal ions.

    Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-ethoxy-2-(hydroxymethyl)pyridin-4(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active sites, while the pyridinone ring can participate in π-π interactions. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxymethyl-5-ethoxypyridine: Similar structure but lacks the pyridinone ring.

    5-Ethoxy-2-methylpyridin-4(1H)-one: Similar structure but has a methyl group instead of a hydroxymethyl group.

    5-Ethoxy-2-(hydroxymethyl)pyridine: Similar structure but lacks the pyridinone ring.

Uniqueness

5-Ethoxy-2-(hydroxymethyl)pyridin-4(1H)-one is unique due to the presence of both the ethoxy and hydroxymethyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups with the pyridinone ring enhances its potential for diverse applications in various fields.

Properties

IUPAC Name

5-ethoxy-2-(hydroxymethyl)-1H-pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-2-12-8-4-9-6(5-10)3-7(8)11/h3-4,10H,2,5H2,1H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOQJNJBTBXMZSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CNC(=CC1=O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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